molecular formula C18H17N3O5 B11334205 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B11334205
M. Wt: 355.3 g/mol
InChI Key: GPSLCLASFVLECJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is a synthetic organic compound that features a trimethoxybenzamide core linked to a phenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 5-phenyl-1,2,4-oxadiazole can be prepared by reacting phenylhydrazine with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Coupling with Trimethoxybenzamide: The oxadiazole intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the trimethoxybenzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, the trimethoxybenzamide moiety is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . The oxadiazole ring may also interact with various biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is unique due to the combination of the trimethoxybenzamide and oxadiazole functionalities, which may confer a distinct set of biological activities and chemical reactivity compared to its individual components.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C18H17N3O5/c1-23-13-9-12(10-14(24-2)15(13)25-3)16(22)19-18-20-17(26-21-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21,22)

InChI Key

GPSLCLASFVLECJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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